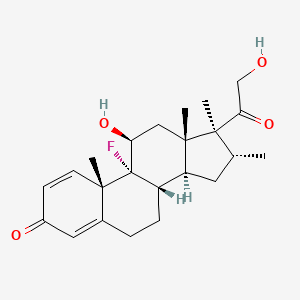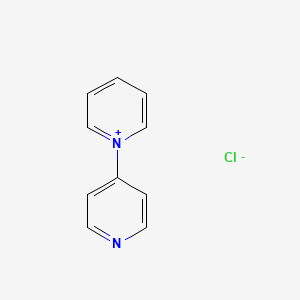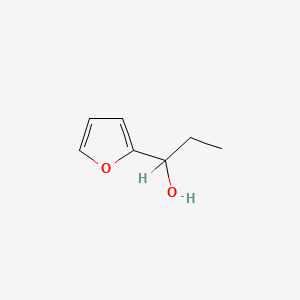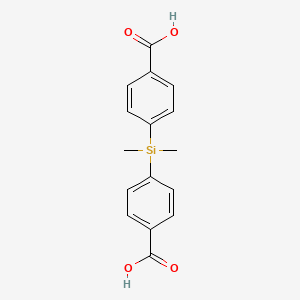
双(4-羧基苯基)二甲基硅烷
描述
Bis(4-carboxyphenyl)dimethylsilane is a chemical compound belonging to the silane family. It is characterized by the presence of carboxylic acid groups and a silicon atom in its structure. The compound is used in research and development.
Synthesis Analysis
Bis(4-carboxyphenyl)dimethylsilane can be synthesized by reducing the dinitro derivative, bis(4-(4-nitrophenoxy)phenyl)methylphenylsilane, which is obtained through nucleophilic aromatic halogen displacement from 1-fluoro-4-nitrobenzene with bis(4-hydroxyphenyl)ethylmethylsilane in basic medium .Molecular Structure Analysis
The molecule contains two carboxylic acid groups, aromatic rings, and a silicon atom. It has a total of 68 bonds, including multiple, rotatable, double, and aromatic bonds .Chemical Reactions Analysis
The compound can participate in various reactions, including condensation reactions to form poly(amide)s (PAs) when reacted with bis(4-carboxyphenyl)R1R2 silane derivatives .Physical and Chemical Properties Analysis
Safety and Hazards
科学研究应用
Catalysis
Bis(4-carboxyphenyl)dimethylsilane is recognized for its role in catalysis . Its structure allows it to act as a ligand, forming complexes with various metals. These complexes can catalyze a range of reactions, including polymerization processes and organic transformations, which are crucial in the synthesis of complex molecules .
Organic Synthesis
In organic synthesis , NSC179703 serves as a building block for creating intricate organic compounds. Its carboxyphenyl groups can be involved in condensation reactions, leading to the formation of polymers or small molecules with potential pharmaceutical applications .
Material Science
This compound’s utility in material science stems from its ability to enhance material properties. It can be incorporated into the backbone of polymers to improve their thermal stability and mechanical strength, making them suitable for high-performance materials .
Polymer Science
NSC179703 is instrumental in polymer science , particularly in the synthesis of polyamides. By reacting with diamines, it forms polyamides with high thermal resistance and desirable physical properties, which are valuable in various industrial applications .
Medicinal Chemistry
While direct applications in medicinal chemistry are not extensively documented for NSC179703, its derivatives could be synthesized for drug development. Its structure allows for modification, which could lead to compounds with biological activity .
Environmental Science
In environmental science , NSC179703 could be explored for its potential use in the creation of environmentally friendly materials. Its ability to form stable structures might be beneficial in developing sustainable polymers or coatings that contribute to green chemistry initiatives .
作用机制
Mode of Action
It has been used in the synthesis of polyamides , suggesting it may interact with biological systems through the formation of complex polymeric structures
Biochemical Pathways
Given its use in the synthesis of polyamides , it may play a role in the formation of these structures in biological systems.
Result of Action
Its role in the synthesis of polyamides suggests it may influence the structure and function of these polymers in biological systems
属性
IUPAC Name |
4-[(4-carboxyphenyl)-dimethylsilyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4Si/c1-21(2,13-7-3-11(4-8-13)15(17)18)14-9-5-12(6-10-14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPQAYDKDSTZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306767 | |
| Record name | NSC179703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-carboxyphenyl)dimethylsilane | |
CAS RN |
17003-01-9 | |
| Record name | NSC179703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC179703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



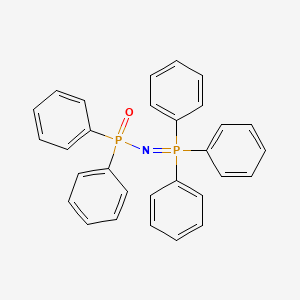

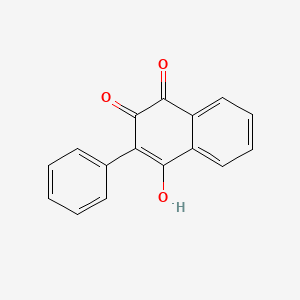

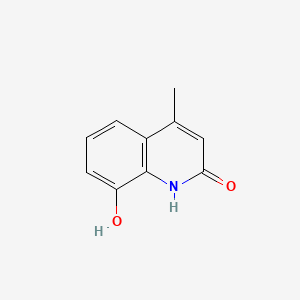

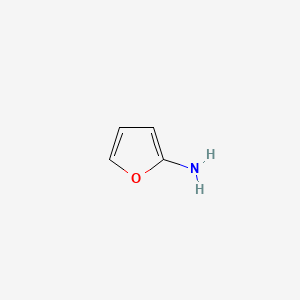
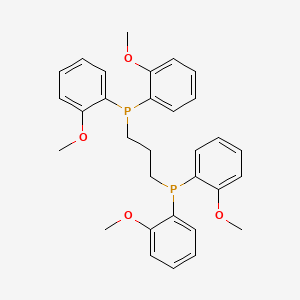
![5-Nitrobenzo[d]isothiazole](/img/structure/B1595011.png)
